Cas no 915922-51-9 (N-(3-Methylbenzyl)propan-2-amine Hydrochloride)

N-(3-Methylbenzyl)propan-2-amine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(3-Methylbenzyl)propan-2-amine
- N-(3-Methylbenzyl)propan-2-amine hydrochloride
- N-[(3-methylphenyl)methyl]propan-2-amine
- N-(3-methylbenzyl)propan-2-amine(SALTDATA: HCl)
- Isopropyl(3-methylbenzyl)amine
- AKOS000162742
- EN300-32100
- [(3-methylphenyl)methyl](propan-2-yl)amine
- ISOPROPYL-(3-METHYL-BENZYL)-AMINE
- MFCD08060640
- N-(3-Methylphenylmethyl)isopropylamine
- DTXSID80592498
- SB76596
- FT-0683188
- 915922-51-9
- SCHEMBL11983546
- C78583
- N-(3-Methylbenzyl)propan-2-amine Hydrochloride
-
- MDL: MFCD08060640
- インチ: InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-5-10(3)7-11/h4-7,9,12H,8H2,1-3H3
- InChIKey: VYALSSNVODXUNL-UHFFFAOYSA-N
- ほほえんだ: CC(C)NCC1=CC=CC(=C1)C
計算された属性
- せいみつぶんしりょう: 163.13600
- どういたいしつりょう: 163.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 228.2±9.0 °C at 760 mmHg
- フラッシュポイント: 88.8±10.9 °C
- PSA: 12.03000
- LogP: 2.88390
- じょうきあつ: 0.1±0.5 mmHg at 25°C
N-(3-Methylbenzyl)propan-2-amine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-Methylbenzyl)propan-2-amine Hydrochloride 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
N-(3-Methylbenzyl)propan-2-amine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32100-0.5g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 0.5g |
$121.0 | 2023-09-04 | |
TRC | N049950-1000mg |
N-(3-Methylbenzyl)propan-2-amine Hydrochloride |
915922-51-9 | 1g |
$ 315.00 | 2022-06-03 | ||
TRC | N049950-2000mg |
N-(3-Methylbenzyl)propan-2-amine Hydrochloride |
915922-51-9 | 2g |
$ 505.00 | 2022-06-03 | ||
Enamine | EN300-32100-0.1g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 0.1g |
$54.0 | 2023-09-04 | |
Enamine | EN300-32100-0.25g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 0.25g |
$77.0 | 2023-09-04 | |
Enamine | EN300-32100-1.0g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 1g |
$155.0 | 2023-06-08 | |
Enamine | EN300-32100-10.0g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 10g |
$762.0 | 2023-06-08 | |
Chemenu | CM283512-5g |
N-(3-Methylbenzyl)propan-2-amine |
915922-51-9 | 95% | 5g |
$317 | 2021-06-16 | |
Chemenu | CM283512-5g |
N-(3-Methylbenzyl)propan-2-amine |
915922-51-9 | 95% | 5g |
$317 | 2022-05-27 | |
1PlusChem | 1P006H00-10g |
N-(3-METHYLBENZYL)PROPAN-2-AMINE |
915922-51-9 | 95% | 10g |
$1004.00 | 2023-12-15 |
N-(3-Methylbenzyl)propan-2-amine Hydrochloride 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
N-(3-Methylbenzyl)propan-2-amine Hydrochlorideに関する追加情報
Introduction to N-(3-Methylbenzyl)propan-2-amine Hydrochloride (CAS No. 915922-51-9)
N-(3-Methylbenzyl)propan-2-amine Hydrochloride, a compound with the chemical identifier CAS No. 915922-51-9, is a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its hydrochloride salt form, has garnered attention due to its potential applications in medicinal chemistry and drug development. The structural uniqueness of N-(3-Methylbenzyl)propan-2-amine Hydrochloride lies in its combination of a benzyl group and an amine moiety, which makes it a versatile intermediate in synthetic chemistry.
The benzyl group, attached to a propyl chain with an amine functional group at the terminal end, contributes to the compound's reactivity and solubility properties. These characteristics make it a valuable building block for the synthesis of more complex molecules. In recent years, there has been a growing interest in exploring the pharmacological properties of such intermediates, particularly in the context of developing new therapeutic agents.
One of the most compelling aspects of N-(3-Methylbenzyl)propan-2-amine Hydrochloride is its role in the synthesis of bioactive molecules. The presence of both aromatic and aliphatic components in its structure allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, the amine group can be readily functionalized through reactions such as acylation, alkylation, or coupling with other pharmacophores, thereby expanding its utility in drug design.
Recent studies have highlighted the importance of amine-containing compounds in medicinal chemistry. These studies suggest that amine derivatives can serve as effective modulators of various biological pathways. Specifically, N-(3-Methylbenzyl)propan-2-amine Hydrochloride has been investigated for its potential role in inhibiting certain enzymes and receptors that are implicated in diseases such as cancer and neurodegenerative disorders. The benzyl moiety, on the other hand, can enhance the lipophilicity of the molecule, making it more suitable for oral administration.
The hydrochloride salt form of this compound improves its stability and solubility, which are critical factors for pharmaceutical applications. This form ensures that the compound remains effective throughout its shelf life and can be easily formulated into various dosage forms. The improved solubility also facilitates its absorption and distribution within the body, which is essential for achieving therapeutic efficacy.
In the realm of drug discovery, N-(3-Methylbenzyl)propan-2-amine Hydrochloride has been used as a starting material for synthesizing more complex molecules with targeted biological activities. Researchers have leveraged its structural features to develop novel compounds that exhibit potent activity against specific disease markers. For example, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of protein-protein interactions involved in cancer progression.
The synthesis of N-(3-Methylbenzyl)propan-2-amine Hydrochloride involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of 3-methylbenzylamine, which is then reacted with propanal to form the desired amine derivative. This intermediate is subsequently converted into its hydrochloride salt to enhance its pharmacological properties. Each step in this synthesis requires careful optimization to ensure high yield and purity.
The use of computational methods has also played a significant role in understanding the behavior of N-(3-Methylbenzyl)propan-2-amine Hydrochloride. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. These predictions have guided researchers in designing modified versions of the molecule that could enhance its binding affinity and selectivity.
One area where this compound has shown particular promise is in the development of treatments for neurological disorders. Studies indicate that amine derivatives can modulate neurotransmitter systems, making them potential candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The unique structure of N-(3-Methylbenzyl)propan-2-amine Hydrochloride allows it to interact with specific receptors and enzymes involved in these pathways.
The future prospects for N-(3-Methylbenzyl)propan-2-amine Hydrochloride are bright, with ongoing research aimed at uncovering new therapeutic applications. As our understanding of biological systems continues to evolve, so too will our ability to harness this compound's potential. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical reality.
In conclusion, N-(3-Methylbenzyl)propan-2-amine Hydrochloride (CAS No. 915922-51-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications across multiple disease areas. As research progresses, this compound is expected to play an increasingly important role in drug development efforts worldwide.
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